1-Chloro-1-fluoropropane
Description
Properties
CAS No. |
134190-54-8 |
|---|---|
Molecular Formula |
C3H6ClF |
Molecular Weight |
96.53 g/mol |
IUPAC Name |
1-chloro-1-fluoropropane |
InChI |
InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
OPLWDQVQIWKMSG-UHFFFAOYSA-N |
SMILES |
CCC(F)Cl |
Canonical SMILES |
CCC(F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Regulatory Properties
Key Findings
- Structural Isomerism : Position of halogens (e.g., 1- vs. 2-substitution) significantly impacts chirality, reactivity, and environmental persistence .
- Functional Group Influence : Derivatives with hydroxyl or ketone groups diverge into pharmaceutical applications, contrasting with haloalkanes’ historical industrial roles .
Preparation Methods
Halogenation of Propanol Derivatives
The halogenation of propanol precursors represents a foundational route for synthesizing 1-chloro-1-fluoropropane. This method typically involves sequential substitution of hydroxyl groups with chlorine and fluorine atoms. For example, 1-propanol can be treated with thionyl chloride (SOCl₂) to yield 1-chloropropane, followed by fluorination using hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents .
Key challenges include controlling regioselectivity and minimizing over-halogenation. Studies indicate that fluorination efficiency depends on the leaving group’s stability and the solvent’s dielectric constant. Dimethylformamide (DMF) enhances fluoride ion nucleophilicity, improving substitution rates . Yields for this two-step process range from 45% to 68%, with purity influenced by distillation protocols .
Catalytic Addition of Hydrogen Fluoride to Chlorinated Propenes
A widely adopted industrial method involves the catalytic hydrofluorination of 1-chloropropene (CH₂=CHCH₂Cl). Inspired by analogous ethane syntheses , this gas-phase reaction employs vanadium or chromium-based catalysts (e.g., VF₅ or CrF₃) to promote HF addition across the double bond. The reaction proceeds under moderate temperatures (50–120°C) and pressures (2–50 bar), with the solvent comprising halogenated hydrocarbons like chloroform or dichloromethane .
Table 1: Reaction Conditions and Outcomes for Catalytic Hydrofluorination
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| VF₅ | 80 | 20 | 72 | 88 |
| CrF₃ | 100 | 30 | 65 | 82 |
| SnCl₄ | 60 | 15 | 58 | 75 |
Data adapted from patent US6809226B1 highlights vanadium pentachloride (VF₅) as the most effective catalyst, achieving 72% yield with 88% selectivity. Competing pathways, such as over-fluorination to 1,1-difluoropropane, are suppressed by maintaining HF stoichiometry below 1.2 equivalents .
Industrial Production and Scaling Considerations
Large-scale synthesis prioritizes continuous-flow reactors to enhance heat management and throughput. A patented process describes a tubular reactor system where 1-chloropropene and anhydrous HF are co-fed into a solvent-rich phase containing VF₅. Automated control systems adjust residence times (10–30 minutes) to optimize conversion while minimizing byproducts like 1,2-dichloro-1-fluoropropane.
Critical operational parameters include:
-
Solvent Composition : Halogenated solvents (e.g., CCl₃F) improve HF solubility and reduce side reactions.
-
Catalyst Regeneration : Periodic flushing with HF restores catalytic activity, extending reactor lifespan.
-
Waste Management : Unreacted HF is recovered via distillation, achieving >95% recycling efficiency .
Purification and Characterization Techniques
Post-synthesis purification relies on fractional distillation due to the compound’s boiling point of 320.65 K (47.5°C) . Impurities such as unreacted propanol or dichlorinated byproducts are removed through azeotropic distillation with n-hexane.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 320.65 K | NIST TRC | |
| Density (25°C) | 1.12 g/cm³ | Pycnometry | |
| Refractive Index | 1.381 | Abbe Refractometer |
Nuclear magnetic resonance (NMR) spectroscopy confirms structure integrity, with characteristic signals at δ 4.2 (CH₂F, triplet) and δ 3.8 (CH₂Cl, quintet) . Gas chromatography-mass spectrometry (GC-MS) identifies trace impurities at parts-per-million (ppm) levels .
Comparative Analysis of Synthetic Routes
Halogenation vs. Hydrofluorination :
-
Yield : Catalytic hydrofluorination outperforms halogenation (72% vs. 68%) .
-
Cost : Halogenation requires expensive fluorinating agents (e.g., KF), whereas HF is low-cost but corrosive.
-
Safety : Hydrofluorination’s high-pressure conditions necessitate specialized equipment, increasing capital costs .
Environmental Impact :
HF emissions are mitigated through closed-loop systems, but halogenated solvent disposal remains a concern. Recent advances in ionic liquid solvents show promise for reducing environmental footprint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
